molecular formula C5H9ClN2O2S B1267295 (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid CAS No. 34283-85-7

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

Cat. No.: B1267295
CAS No.: 34283-85-7
M. Wt: 196.66 g/mol
InChI Key: IBXKMJZFVHYXRS-UHFFFAOYSA-N
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Description

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a useful research compound. Its molecular formula is C5H9ClN2O2S and its molecular weight is 196.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Anti-Inflammatory Compounds : (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has been utilized in the synthesis of compounds exhibiting anti-inflammatory activity. Specifically, derivatives known as 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones were synthesized using (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acids and aromatic aldehydes, demonstrating the compound's potential in pharmaceutical applications (Labanauskas et al., 2000).

  • Catalysis in Synthesis Processes : The compound served as a bifunctional organocatalyst in synthesizing 1,8-dioxooctahydroxanthenes. This demonstrates its application in facilitating chemical reactions, highlighting its significance in green chemistry due to its recyclability and water solubility (Nazari et al., 2014).

  • Formation of Imidazolinone Derivatives : A molecular rearrangement study showed that 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones could rearrange to form new indole and imidazolinone derivatives, indicating the compound’s role in complex chemical transformations (Klásek et al., 2007).

  • Synthesis of Imidazazole Derivatives : The compound was involved in the synthesis of various imidazole derivatives, such as imidazazole-4,5-diacylhydrazones, showcasing its utility in the creation of potentially bioactive molecules (Jiang-ke, 2002).

Coordination and Structural Chemistry

  • Formation of Coordination Polymers : The compound was used to form polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, displaying different coordination modes in the complexes, indicating its versatility in the formation of structured compounds (Gan & Tang, 2011).

  • Synthesis of 1H-Imidazole 3-Oxides : Optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were prepared, showcasing the compound's role in producing new chiral molecules (Jasiński et al., 2008).

Analytical and Sensing Applications

  • Fluorescent Sensing of Metal Ions : The compound was synthesized and found to have a significant fluorescent quenching effect on Co2+ ions compared to other tested metal ions, suggesting its potential use in the selective detection of Co2+ as a fluorescent chemical sensor (Rui-j, 2013).

Safety and Hazards

The safety and hazards of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” are not explicitly mentioned in the search results .

Future Directions

The future directions of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” are not explicitly mentioned in the search results .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid involves the reaction of 2-mercaptoacetic acid with imidazole in the presence of a dehydrating agent.", "Starting Materials": [ "2-mercaptoacetic acid", "imidazole", "dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Add thionyl chloride to a solution of 2-mercaptoacetic acid in a suitable solvent (e.g. dichloromethane) to form the corresponding acid chloride.", "Add imidazole to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization or column chromatography to obtain (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid." ] }

CAS No.

34283-85-7

Molecular Formula

C5H9ClN2O2S

Molecular Weight

196.66 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid;hydrochloride

InChI

InChI=1S/C5H8N2O2S.ClH/c8-4(9)3-10-5-6-1-2-7-5;/h1-3H2,(H,6,7)(H,8,9);1H

InChI Key

IBXKMJZFVHYXRS-UHFFFAOYSA-N

SMILES

C1CN=C(N1)SCC(=O)O

Canonical SMILES

C1CN=C(N1)SCC(=O)O.Cl

Origin of Product

United States

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